1-(1,3,4,6,11,11a-Hexahydro-2H-pyrazino[1,2-b]isoquinolin-3-yl)-1-ethanol
Overview
Description
1-(1,3,4,6,11,11a-Hexahydro-2H-pyrazino[1,2-b]isoquinolin-3-yl)-1-ethanol is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrazinoisoquinoline core structure, which is a fused bicyclic system containing nitrogen atoms
Preparation Methods
The synthesis of 1-(1,3,4,6,11,11a-Hexahydro-2H-pyrazino[1,2-b]isoquinolin-3-yl)-1-ethanol can be achieved through multi-step synthetic routes. One common method involves the Ugi-type reaction, which is a four-component reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired product . The reaction conditions typically include mild temperatures and the use of solvents such as methanol or ethanol.
Industrial production methods for this compound may involve optimization of the Ugi-type reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
1-(1,3,4,6,11,11a-Hexahydro-2H-pyrazino[1,2-b]isoquinolin-3-yl)-1-ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the hydroxyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1,3,4,6,11,11a-Hexahydro-2H-pyrazino[1,2-b]isoquinolin-3-yl)-1-ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,3,4,6,11,11a-Hexahydro-2H-pyrazino[1,2-b]isoquinolin-3-yl)-1-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,3,4,6,11,11a-Hexahydro-2H-pyrazino[1,2-b]isoquinolin-3-yl)-1-ethanol can be compared with other similar compounds, such as:
- 3-Methyl-1-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline-3-carboxamides
- 8-Methoxy-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinoline
- 2-Methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinolin-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(17)14-9-16-8-12-5-3-2-4-11(12)6-13(16)7-15-14/h2-5,10,13-15,17H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAUPQXLMRQTKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN2CC3=CC=CC=C3CC2CN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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